molecular formula C29H26N2O7 B12991474 Fmoc-Tyr(Me)-OSu

Fmoc-Tyr(Me)-OSu

Cat. No.: B12991474
M. Wt: 514.5 g/mol
InChI Key: MRVUWSRTJRFXLL-VWLOTQADSA-N
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Description

Fmoc-Tyr(Me)-OSu (9-Fluorenylmethyloxycarbonyl-O-methyl-L-tyrosine-N-hydroxysuccinimide ester) is a protected tyrosine derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features three key components:

  • Fmoc group: A base-labile protecting group for the α-amino group, removable under mild basic conditions (e.g., piperidine) .
  • Methyl (Me) ether: Protects the phenolic hydroxyl group of tyrosine, enhancing stability during SPPS by preventing side reactions such as oxidation or unintended coupling .
  • OSu (N-hydroxysuccinimide) ester: An activated carboxyl group that facilitates efficient amide bond formation with amines under mild conditions .

The compound is synthesized via a two-step process: (1) methylation of tyrosine’s hydroxyl group, followed by (2) activation of the carboxyl group using HOSu and DCC (dicyclohexylcarbodiimide) in THF . The OSu ester intermediate is critical for high-yield coupling in SPPS, particularly for sterically hindered residues.

Properties

Molecular Formula

C29H26N2O7

Molecular Weight

514.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoate

InChI

InChI=1S/C29H26N2O7/c1-36-19-12-10-18(11-13-19)16-25(28(34)38-31-26(32)14-15-27(31)33)30-29(35)37-17-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,30,35)/t25-/m0/s1

InChI Key

MRVUWSRTJRFXLL-VWLOTQADSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-Tyr(Me)-OSu can be synthesized from Fmoc-Tyr(Me)-OH. The synthesis involves the reaction of Fmoc-Tyr(Me)-OH with N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane (DCM). The reaction typically proceeds at room temperature and yields this compound after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using chromatography techniques .

Scientific Research Applications

Chemistry

Fmoc-Tyr(Me)-OSu is widely used in the synthesis of peptides and proteins. It allows for the incorporation of O-methyl-tyrosine residues, which can alter the physical and chemical properties of the peptides .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The modified tyrosine residues can mimic natural post-translational modifications .

Medicine

In medicinal chemistry, peptides synthesized using this compound are investigated for their potential therapeutic properties. These peptides can be used as drug candidates or as tools for drug discovery .

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs. It is also used in the development of diagnostic tools and biosensors .

Mechanism of Action

The mechanism of action of Fmoc-Tyr(Me)-OSu involves its role as a building block in peptide synthesis. The Fmoc group protects the amino function during the synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The O-methyl-tyrosine residue can influence the peptide’s structure and function by mimicking natural modifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fmoc-Tyr(tBu)-OSu

  • Structural Difference : The hydroxyl group is protected with a tert-butyl (tBu) instead of methyl (Me).
  • Stability : tBu is more stable under acidic and basic conditions compared to Me, making it suitable for prolonged synthesis protocols. However, tBu requires strong acids (e.g., TFA) for deprotection, which may limit compatibility with acid-sensitive peptides .
  • Applications : Preferred for synthesizing peptides requiring post-synthetic modifications (e.g., phosphorylation), as tBu is stable during Fmoc deprotection .

Fmoc-Tyr(SO3nP)-OH

  • Functional Group : Contains a sulfated tyrosine residue protected with a neopentyl (Np) group.
  • Reactivity : The sulfated form introduces negative charges, critical for mimicking post-translational modifications. However, the Np group requires specialized cleavage conditions (e.g., sodium azide/DMSO), complicating synthesis .
  • Comparison : Unlike Fmoc-Tyr(Me)-OSu, this derivative is used for incorporating sulfotyrosine motifs but is less versatile due to its complex deprotection requirements .

Fmoc-N-Me-Tyr(tBu)-OH

  • Structural Feature: Incorporates N-methylation on the amino group and tBu protection on the hydroxyl.
  • Impact on Peptide Properties : N-methylation improves metabolic stability and alters peptide conformation but reduces hydrogen-bonding capacity. The combined tBu and Me protections enhance steric shielding, making it ideal for synthesizing constrained peptides .

Fmoc-Tyr(PO3H2)-OH

  • Phosphorylated Derivative : Features an unprotected phosphate group, which is rarely used due to side reactions during SPPS. Bis-protected versions (e.g., di-O-benzyl) are more common but risk partial deprotection by piperidine .
  • Comparison : this compound avoids these issues, offering simpler handling and higher coupling efficiency.

Key Data Tables

Table 1: Stability and Reactivity of Fmoc-Tyr Derivatives

Compound Protection Group Deprotection Conditions Key Applications Reference
This compound Methyl (O-Me) Mild base (piperidine) General SPPS, acid-sensitive peptides
Fmoc-Tyr(tBu)-OH tert-Butyl (O-tBu) TFA (95%) Phosphorylation, prolonged synthesis
Fmoc-Tyr(SO3nP)-OH Neopentyl (SO3nP) Sodium azide/DMSO Sulfated tyrosine motifs
Fmoc-N-Me-Tyr(tBu)-OH N-Me, O-tBu TFA (95%) Constrained peptides, improved stability

Table 2: Self-Assembly and Functional Properties

Compound Gelation Time Nanoparticle Formation Mechanical Strength (Gel) Reference
Fmoc-Tyr ~30 minutes No Moderate
Fmoc-DOPA <10 minutes Yes (silver reduction) High
Fmoc-Phe Precipitates No Low
This compound* Not reported Not observed N/A -

*No direct evidence of hydrogelation; inferred from structural similarity.

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